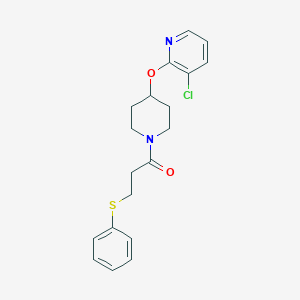

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-17-7-4-11-21-19(17)24-15-8-12-22(13-9-15)18(23)10-14-25-16-5-2-1-3-6-16/h1-7,11,15H,8-10,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLWELZOZJSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The chloropyridinyl ether is synthesized via SNAr reaction between piperidin-4-ol and 2,3-dichloropyridine.

Procedure :

- Piperidin-4-ol (1.0 equiv.) and 2,3-dichloropyridine (1.2 equiv.) are combined in anhydrous DMF under nitrogen.

- Potassium carbonate (2.5 equiv.) is added as a base, and the mixture is heated to 90°C for 24 hours.

- Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Considerations :

- The electron-withdrawing chlorine at position 3 activates position 2 for nucleophilic attack.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Synthesis of 3-(Phenylthio)propanoic Acid

Thiol-Epoxide Ring-Opening

A scalable route involves the reaction of thiophenol with epichlorohydrin, followed by oxidation:

- Epoxide formation : Epichlorohydrin reacts with thiophenol in basic conditions to form 3-(phenylthio)oxirane.

- Ring-opening : Hydrolysis of the epoxide with aqueous HCl yields 3-(phenylthio)propan-1,2-diol.

- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the diol to 3-(phenylthio)propanoic acid.

Alternative Route (Michael Addition) :

Acrylic acid undergoes Michael addition with thiophenol in the presence of triethylamine, yielding 3-(phenylthio)propanoic acid directly.

Coupling of Fragments A and B

Amide Bond Formation

The final step involves acylation of 4-((3-Chloropyridin-2-yl)oxy)piperidine with 3-(phenylthio)propanoic acid.

Procedure :

- Acid chloride preparation : 3-(Phenylthio)propanoic acid (1.0 equiv.) is treated with thionyl chloride (1.5 equiv.) in anhydrous DCM at 0°C for 2 hours.

- Acylation : The acid chloride is added dropwise to a solution of 4-((3-Chloropyridin-2-yl)oxy)piperidine (1.0 equiv.) and triethylamine (2.0 equiv.) in DCM. The reaction proceeds at room temperature for 12 hours.

- Workup : The mixture is washed with NaHCO₃ (aq.), dried over Na₂SO₄, and purified via flash chromatography (SiO₂, 5% MeOH/DCM).

Yield Optimization :

- Use of coupling agents (e.g., EDCI/HOBt) may enhance efficiency, particularly for sterically hindered amines.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.28 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, Ph-H), 4.80–4.60 (m, 1H, piperidine-OCH), 3.90–3.70 (m, 2H, NCOCH₂), 3.20–2.80 (m, 4H, piperidine-H), 2.70–2.50 (m, 2H, SCH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).

Chromatographic Purity

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Challenges and Alternative Pathways

Limitations of NAS Reaction

Reductive Amination Approach

An alternative route employs reductive amination of 3-(phenylthio)propanal with 4-((3-Chloropyridin-2-yl)oxy)piperidine:

- Aldehyde synthesis : Oxidation of 3-(phenylthio)propan-1-ol with PCC yields 3-(phenylthio)propanal.

- Reductive amination : The aldehyde and piperidine are reacted with NaBH(OAc)₃ in 1,2-dichloroethane, yielding the secondary amine, which is subsequently oxidized to the ketone using Dess-Martin periodinane.

Industrial-Scale Considerations

Cost-Effective Solvents

Catalytic Methods

- Palladium-catalyzed C-O coupling (e.g., Buchwald-Hartwig) offers a greener alternative for forming the pyridinyl ether.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Linked Propan-1-one Derivatives

- RTB70 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one): Structural Differences: Replaces the phenylthio group with a thiophen-2-ylthio moiety and introduces a trifluoromethyl group on the pyridine ring. Synthesis: Prepared via HOBt/TBTU-mediated coupling, similar to methods used for related propan-1-one derivatives .

- MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one): Structural Differences: Features a methylsulfonylphenyl group instead of the 3-chloropyridinyloxy-piperidine unit. Functional Impact: The methylsulfonyl group is a known pharmacophore for cyclooxygenase-2 (COX-2) selectivity, as seen in COX-2 inhibitors like 4a and 4g .

Cytotoxic Propan-1-one Derivatives

- Tamoxifen-Inspired Derivatives: Compounds such as 4a and 4h (1,3-diphenyl-3-(phenylthio)propan-1-one derivatives) incorporate tertiary amine side chains mimicking Tamoxifen. These modifications enhance cytotoxicity against breast cancer cells (MCF-7) while sparing normal cells . Comparison: The absence of a basic side chain in the target compound may reduce its cytotoxic potency but could improve selectivity for other targets.

COX-2 Inhibitory Propan-1-one Derivatives

- Compound 4g (3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one): Exhibits high COX-2 selectivity (SI > 50) due to the methylsulfonyl group and dimethoxyphenyl substitution .

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound characterized by a complex structure featuring a chloropyridine moiety, a piperidine ring, and a phenylthio side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 358.88 g/mol. The structural components include:

- Chloropyridine : Known for its ability to interact with enzyme active sites.

- Piperidine : Enhances binding affinity and specificity.

- Phenylthio Group : Contributes to the compound's overall reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyridine moiety can inhibit enzyme activities, while the piperidine ring may facilitate stronger binding to target sites. The phenylthio group may enhance lipophilicity, aiding in cellular membrane penetration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may inhibit key metabolic enzymes, which could be beneficial in treating diseases like diabetes and obesity.

Table 1: Biological Activity Summary

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds, this compound was tested against human cancer cell lines. The results indicated significant activity against both HCT-116 and T47D cells, suggesting its potential as a lead compound in cancer therapy.

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound revealed effectiveness against Staphylococcus aureus, a common pathogen associated with various infections. This reinforces the compound's potential utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.